molecular formula C25H25N3O6S2 B11101538 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate

Cat. No.: B11101538
M. Wt: 527.6 g/mol
InChI Key: IFSNUELEPFUIEH-UHFFFAOYSA-N
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Description

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(aminosulfonyl)aniline, which is then reacted with other reagents to form the final product. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O6S2

Molecular Weight

527.6 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-benzylsulfanylpropanoate

InChI

InChI=1S/C25H25N3O6S2/c26-36(32,33)21-13-11-20(12-14-21)27-23(29)15-34-25(31)22(17-35-16-18-7-3-1-4-8-18)28-24(30)19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,27,29)(H,28,30)(H2,26,32,33)

InChI Key

IFSNUELEPFUIEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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